2-benzyl-1-propyl-1H-1,3-benzodiazole
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Overview
Description
2-benzyl-1-propyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a benzyl group at the second position and a propyl group at the first position.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a broad spectrum of pharmacological properties . They have been found to interact with various targets, including enzymes and receptors, involved in numerous biological processes . For instance, some benzimidazole derivatives have been tested for gene activation on ER α-positive MCF-7 breast cancer cells .
Mode of Action
For example, they can readily adsorb onto surfaces due to a positively charged nitrogen atom . This interaction can lead to changes in the target’s function, ultimately affecting the biological process in which the target is involved .
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of biochemical pathways . For instance, they have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
For instance, they have shown promising application in biological and clinical studies, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
It is known that the biological activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Biochemical Analysis
Biochemical Properties
Benzimidazoles, the class of compounds to which 2-Benzyl-1-propylbenzimidazole belongs, are known to interact with various enzymes and proteins
Cellular Effects
Benzimidazoles have been shown to have a wide range of pharmacological properties, including anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine effects . It is possible that 2-Benzyl-1-propylbenzimidazole may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-1-propyl-1H-1,3-benzodiazole typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or carboxylic acid derivatives. One common method is the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization under acidic conditions. The reaction can be carried out in the presence of catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-benzyl-1-propyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and propyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
2-benzyl-1-propyl-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a benzyl group.
2-Methylbenzimidazole: Contains a methyl group at the second position instead of a benzyl group.
2-(p-Fluorophenyl)-5-nitro-1-propylbenzimidazole: Similar structure with additional fluorine and nitro groups.
Uniqueness: 2-benzyl-1-propyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and propyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-benzyl-1-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVCOEAQRZLIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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